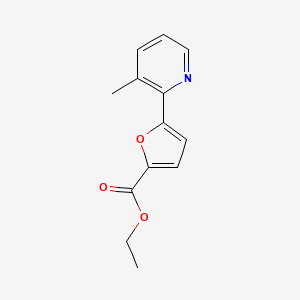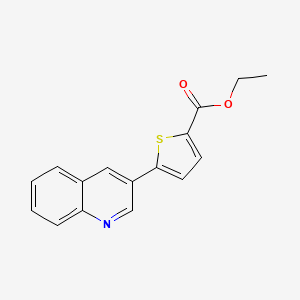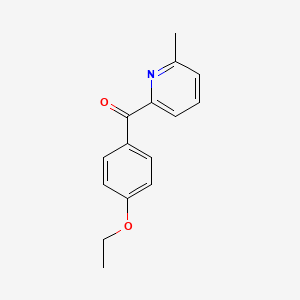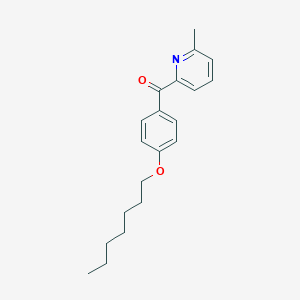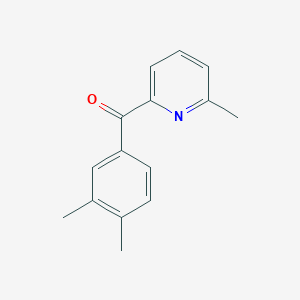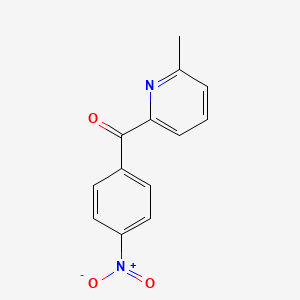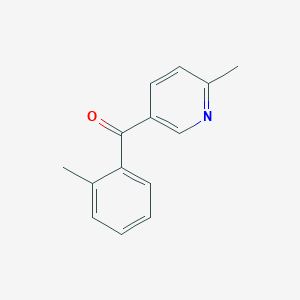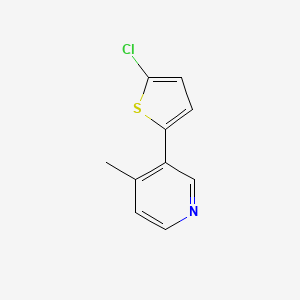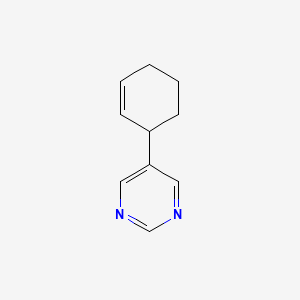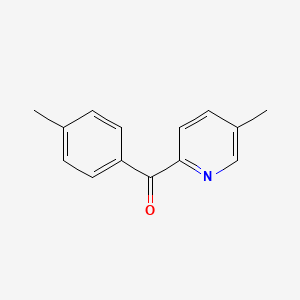
2-(4-甲基苯甲酰)-5-甲基吡啶
描述
This usually includes the IUPAC name, other names or synonyms, and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves the study of the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).科学研究应用
Organic Chemistry
- Application : The compound is used in the synthesis of other organic compounds .
- Method of Application : A modification of the reaction procedure described in the source was proposed. To a warm solution of amine 1 (2.06 g, 8 mmol) in acetone (70 mL), p-TsCl (3.5 g, 1.8 mmol) was added and the reaction mixture was heated to dissolve p-TsCl. After that, water (7 mL) and NaHCO 3 (1.70 g, 20 mmol) were added. The mixture was heated to reflux for 5 days .
- Results : The crystallization from acetone with charcoal gave titled compound (1.8 g, 53 %) as pale yellow crystals. The filtrate after separating compound 2 was diluted with water and extracted with ethyl acetate. The extracts were dried over Na 2 SO 4, and solvent was evaporated. The residue was worked up as described above yielding the additional amount of the compound 2 (0.92 g, 27 %). Total yield of compound 2 is 2.72 g (80 %) .
Polymer Chemistry
- Application : The compound is used in the synthesis of block copolymers .
- Method of Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent. For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The primary parameters, for example concentration, and time that affect reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Physical Chemistry
- Application : The compound is used in the study of phase change data .
- Method of Application : The compound’s fusion point was determined using a method described by Witschonke .
- Results : The fusion (melting) point of the compound was found to be 413.17 K and 413.45 K .
Medicinal Chemistry
- Application : The compound is used in the synthesis of new antibacterial agents .
- Method of Application : The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature. These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
- Results : The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method. The compounds were revealed as potent compounds among the tested strains .
Thermodynamics
- Application : The compound is used in the study of phase change data .
- Method of Application : The compound’s fusion point was determined using a method described by Witschonke .
- Results : The fusion (melting) point of the compound was found to be 413.17 K and 413.45 K .
Drug Development
- Application : The compound is used in the development of new antibacterial agents .
- Method of Application : The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature. These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
- Results : The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method. The compounds were revealed as potent compounds among the tested strains .
安全和危害
This involves the study of the compound’s toxicity, environmental impact, handling precautions, and safety measures.
未来方向
This involves the potential applications of the compound, areas for further research, and its implications in various fields.
For a specific compound, these details can be found in scientific literature, databases like PubChem or ChemSpider, and safety data sheets. Please consult a qualified professional or refer to the appropriate resources for detailed information.
属性
IUPAC Name |
(4-methylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-6-12(7-4-10)14(16)13-8-5-11(2)9-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDICIWPZWNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241059 | |
| Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzoyl)-5-methylpyridine | |
CAS RN |
1187166-34-2 | |
| Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-(4-methylbenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



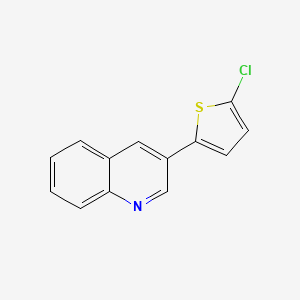
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)
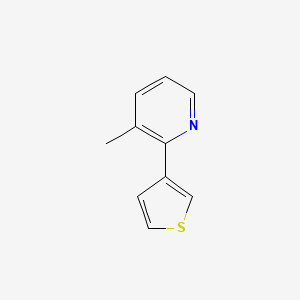
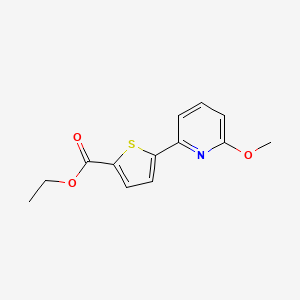
![2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391967.png)
